molecular formula C15H23NO B499344 N-cyclohexyl-N-(2-ethoxybenzyl)amine

N-cyclohexyl-N-(2-ethoxybenzyl)amine

Cat. No.: B499344
M. Wt: 233.35g/mol
InChI Key: QPPRKBWGXLRDFB-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(2-ethoxybenzyl)amine is a chemical compound of significant interest in advanced pharmaceutical and neuropharmacology research. Structurally, it features a cyclohexylamine group, a common motif in bioactive molecules, and a 2-ethoxybenzyl substitution. Research into structurally similar cyclohexylamine compounds highlights their potential application in the development of central nervous system (CNS) active agents . Specifically, certain analogs are investigated for their action on dopamine and serotonin receptors, suggesting potential research value for this compound in studying pathways relevant to neuropsychiatric conditions such as schizophrenia, depression, and Parkinson's disease . The compound can be synthesized via reductive amination pathways, a well-established method for producing similar amine derivatives . As a research chemical, this product is provided "For Research Use Only" (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets for similar amine compounds and handle this material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated environment .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3

InChI Key

QPPRKBWGXLRDFB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNC2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-ethoxybenzyl)amine typically involves the reaction of cyclohexylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2-ethoxybenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

N-cyclohexyl-N-(2-ethoxybenzyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzyl ring or the cyclohexyl group. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N-Cyclohexyl-N-(2-ethoxy-5-iodobenzyl)amine 5-iodo substitution on benzyl C₁₅H₂₂INO Potential halogen-mediated reactivity
N-(2-Ethoxybenzyl)-N-(1-propyl-1H-tetrazol-5-yl)amine Tetrazole substituent C₁₃H₁₉N₅O Predicted pKa: 2.35; Density: 1.19 g/cm³
N-Benzylcyclohexylamine Benzyl (no ethoxy group) C₁₃H₁₉N Pharmaceutical intermediate
N-Cyclohexyl-N-(2-pyridinylmethyl)amine Pyridinylmethyl substituent C₁₃H₁₉N₂ Forms nitrite-bonded Ni(II) complexes
N-Cycloheptyl-N-(2-ethoxybenzyl)amine Cycloheptyl instead of cyclohexyl C₁₆H₂₅NO Increased steric bulk

Key Observations :

  • Electron-Withdrawing Groups : Halogenation (e.g., iodine in ) may enhance electrophilic reactivity or alter binding affinity in biological systems.
  • Aromatic vs. Aliphatic Substituents : Replacement of the ethoxybenzyl group with pyridinylmethyl or benzyl modifies electronic properties and coordination behavior.

Yield Comparison :

  • N-(Carboxymethyl)cycloheximide derivatives (structurally distinct but methodologically relevant) achieved yields of 41.4%–76.7% via PyBOP-mediated coupling .
Physicochemical Properties
  • Lipophilicity : The cyclohexyl group enhances hydrophobicity compared to smaller aliphatic chains (e.g., N-(2-ethoxybenzyl)ethanamine ).
  • Boiling Points : Predicted boiling points for tetrazole derivatives exceed 420°C , whereas simpler amines (e.g., N-benzylcyclohexylamine) likely have lower values due to reduced molecular weight.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-N-(2-ethoxybenzyl)amine, and what key reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-ethoxybenzyl chloride with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Solvent choice (polar aprotic vs. ethers) and stoichiometric ratios (1:1.2 amine:electrophile) significantly impact purity .
  • Validation : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using ¹H/¹³C NMR and LC-MS are critical to confirm structural integrity .

Q. How can the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals conformational details. For analogous compounds, cyclohexyl groups adopt chair conformations, while the ethoxybenzyl moiety forms U-shaped geometries. Key interactions include C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6–3.7 Å interplanar distances) between aromatic systems .
  • Application : These structural features guide solvent selection (e.g., toluene for π-π interactions) and predict steric effects in substitution reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H NMR : Distinct signals for cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and ethoxy groups (δ 1.3–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet).
  • IR Spectroscopy : Stretching vibrations for C–O (1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 261 for C₁₅H₂₃NO) .

Advanced Research Questions

Q. How do electronic and steric effects of the ethoxy group influence the compound’s binding affinity in host-guest or enzyme interactions?

  • Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes. For example, the ethoxy group’s electron-donating effects enhance hydrogen bonding with polar residues (e.g., serine or tyrosine in enzymes), while steric bulk limits access to hydrophobic pockets .
  • Data Interpretation : Compare binding energies (ΔG) of derivatives (e.g., methoxy vs. ethoxy) to isolate substituent effects .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodology :

  • Control Experiments : Verify compound purity (>95% by HPLC) and stability (e.g., degradation in DMSO over 72 hours).
  • Assay Variability : Test activity under standardized conditions (pH 7.4 buffer, 37°C) and cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results across cell lines (e.g., HEK293 vs. HeLa) .

Q. Can this compound act as a ligand in transition-metal catalysis, and how does its structure affect catalytic efficiency?

  • Methodology : Screen coordination potential via UV-Vis titration with metals (e.g., Pd(II), Cu(I)). For example, bathochromic shifts in Pd complexes indicate ligand-to-metal charge transfer.
  • Optimization : Modify the ethoxy group’s position (e.g., para vs. ortho) to adjust electron density and steric hindrance around the metal center. Catalytic turnover numbers (TON) in Suzuki-Miyaura couplings provide quantitative benchmarks .

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